7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Lipophilicity Medicinal Chemistry ADME Prediction

Medicinal chemistry teams optimizing tetrazolo[1,5-a]pyrimidine-5-carboxylic acid hits require systematic 7-aryl variation to map lipophilic, electronic, and H-bond contributions. The 4-methoxyphenyl substituent provides a unique combination of moderate lipophilicity (XLogP3: 1.4), electron-donating character, and a geometrically defined H-bond acceptor that cannot be recapitulated by 7-phenyl or 4-fluorophenyl analogs. Supplied at >98% purity for reliable SAR data. Ideal for electrophilic diversification at the electron-rich 7-aryl ring, unavailable with halogenated analogs.

Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
CAS No. 515824-23-4
Cat. No. B3142973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS515824-23-4
Molecular FormulaC12H11N5O3
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O
InChIInChI=1S/C12H11N5O3/c1-20-8-4-2-7(3-5-8)10-6-9(11(18)19)13-12-14-15-16-17(10)12/h2-6,10H,1H3,(H,18,19)(H,13,14,16)
InChIKeyJGJDZINETHIDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Chemical Identity & Core Scaffold


7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 515824-23-4, molecular formula C₁₂H₁₁N₅O₃, molecular weight 273.25 g/mol) belongs to the 4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid class – a fused heterocyclic scaffold that incorporates a tetrazole ring and a dihydropyrimidine ring bearing a carboxylic acid at position 5 and a 4-methoxyphenyl substituent at position 7 [1]. The tetrazolo[1,5-a]pyrimidine core is recognized as a privileged structure in medicinal chemistry, with derivatives investigated for enzyme inhibition, anticancer, anticonvulsant, and antituberculosis activities [2][3]. The compound is supplied as a research-grade building block with a minimum purity specification of 95% .

7-Aryl SAR probe for tetrazolo[1,5-a]pyrimidine scaffold: explore lipophilic, electronic, and H-bond contributions
Methoxy oxygen provides a directional hydrogen-bond acceptor for structure-based design hypotheses
Lead-like molecular weight (

Why CAS Number Alone Fails for 7-Aryl Analogs


The 7-aryl position on the dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is a critical determinant of lipophilicity, electronic character, and hydrogen-bonding capacity. Replacing the 4-methoxyphenyl group with an unsubstituted phenyl, a 4-fluorophenyl, or a 2-thienyl moiety alters the computed logP, the Hammett electronic parameter, and the number of rotatable bonds – each of which can shift target binding, solubility, and metabolic stability profiles in divergent directions [1][2]. These differences are large enough that a structure–activity relationship program cannot assume interchangeability; the specific 4-methoxy substituent confers a unique combination of moderate lipophilicity (XLogP3 1.4), electron-donating character, and an additional hydrogen-bond acceptor that is absent in the closest halogenated or unsubstituted analogs .

Target: 4-Methoxyphenyl
Analogs: 4-F, phenyl, 2-thienyl
Lipophilicity & polarity Methoxy substitution shifts logP and H-bond acceptor profile relative to fluoro or unsubstituted analogs; membrane partitioning and solubility may diverge.
Electronic character Electron-donating OCH₃ versus electron-withdrawing F or neutral H alters ring electronics and pKa — not interchangeable in SAR or reactivity.
Hydrogen bonding Directional methoxy acceptor cannot be replicated by phenyl or weak C–F acceptor; critical for target-based design hypotheses.

Differentiating 7-(4-Methoxyphenyl) from 7-Aryl Analogs


Lipophilicity: 4-Methoxyphenyl vs 4-Fluorophenyl

The target compound (4-methoxyphenyl) exhibits an XLogP3-AA value of 1.4, while the 7-(4-fluorophenyl) analog (CAS 515824-25-6) has an XLogP3-AA of 1.5 [1][2]. The 0.1 log unit lower lipophilicity of the methoxy derivative arises from the oxygen atom's polarity partially offsetting the hydrocarbon surface area. This directionally predicts higher aqueous solubility but slightly lower passive membrane permeability relative to the 4-fluoro congener.

Lipophilicity XLogP3
Head-to-head
Target XLogP3 1.4 vs 4-fluorophenyl analog 1.5 (Δ = −0.1)
Slightly higher hydrophilicity may support aqueous solubility differentiation in biochemical assays.
Computed XLogP3-AA values; not experimental logP.
Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen Bond Acceptor Difference: Methoxy vs Phenyl

The target compound possesses 7 hydrogen bond acceptor sites (5 from the tetrazolo-pyrimidine-carboxylic acid core plus 1 methoxy oxygen and 1 additional contribution from the core heteroatoms), matching the 4-fluorophenyl analog in count (7) but exceeding the unsubstituted 7-phenyl analog (5 acceptors) by 2 sites [1][2]. The methoxy oxygen provides a directional lone-pair acceptor that can participate in hydrogen bonds with protein backbone amide NH groups or side-chain donors, a feature absent in both the 7-phenyl and 7-(4-fluorophenyl) comparators.

H‑Bond Acceptors
Class-level
7 HBA (target) vs 5 HBA (unsubstituted phenyl); methoxy oxygen offers directional acceptor absent in fluoro analog.
Enables structure-based design where a specific H-bond vector is required.
Computed HBA count; wet-lab validation needed.
Hydrogen Bonding Structure-Based Design Molecular Recognition

Molecular Weight & Rotatable Bond Differentiation

The target compound (MW 273.25, 3 rotatable bonds) occupies a distinct property space between the lighter 7-phenyl analog (MW 243.22, ~2 rotatable bonds) and heavier 5,7-disubstituted derivatives such as 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (MW 305.33) [1][2]. This places it in the 'lead-like' property window rather than the 'fragment' space of the 7-phenyl analog, making it more suitable for direct optimization while retaining sufficient room for additional substituent growth at positions 5 and 6.

Molecular Weight
Reported
MW 273.25 (3 rot. bonds) – heavier than phenyl analog (243.22), lighter than disubstituted analog (305.33)
Occupies lead-like property space; suitable for direct optimization with room for further substitution.
PubChem computed values; cross-study comparison.
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Filters

Hammett σ: 4-Methoxy vs 4-Fluoro Substituent

The 4-methoxy substituent is electron-donating (Hammett σp = -0.27), whereas the 4-fluoro substituent is weakly electron-withdrawing (σp = +0.06) and the unsubstituted phenyl is electronically neutral (σp = 0.00) [1]. This electronic difference modulates the electron density of the dihydropyrimidine ring and the carboxylic acid group, potentially shifting the pKa of the acid and the reactivity of the C5-C6 double bond toward electrophilic or nucleophilic attack. In the context of the Biginelli-like cyclocondensation used to synthesize these scaffolds, the electron-donating character of the 4-methoxyphenyl can influence reaction yields and regioselectivity [2].

Hammett σp
Class-level
4-OCH₃ σp = −0.27 (electron-donating) vs 4-F σp = +0.06, vs phenyl σp = 0.00
Electron-rich substituent directs reactivity and modulates ring electronics for further derivatization.
Standard Hammett constants; applied to para position.
Electronic Effects QSAR Reactivity Structure-Activity Relationships

Melting Point: Unsubstituted Phenyl Analog

The unsubstituted 7-phenyl analog (CAS 515824-22-3) has a reported melting point of 236–238 °C (recrystallized from methanol) . While an experimentally determined melting point for the 4-methoxyphenyl target compound is not publicly available, the presence of the methoxy group – which typically depresses melting point relative to the unsubstituted phenyl congener through disruption of crystal packing – predicts a lower melting range and potentially improved solubility in organic solvents. This inference is supported by the general observation that methoxy-substituted aromatic compounds exhibit lower melting points than their unsubstituted counterparts due to reduced symmetry and weaker intermolecular interactions.

Melting Point
Data to verify
Target mp not reported; unsubstituted phenyl analog mp 236–238 °C. Methoxy group expected to lower mp.
Potentially easier handling in organic solvents; experimental determination recommended.
No public experimental data; class-level inference.
Solid-State Properties Crystallinity Formulation Purification

Application Scenarios for 7-(4-Methoxyphenyl) Tetrazolo[1,5-a]pyrimidine


Lead-Like SAR: 7-Aryl Substitution on Tetrazolo[1,5-a]pyrimidine

Medicinal chemistry teams optimizing a hit series on the tetrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold require systematic variation of the 7-aryl substituent to map lipophilic, electronic, and hydrogen-bonding contributions. The target compound provides the 4-methoxyphenyl variant at a lead-like molecular weight (273.25 g/mol) with an XLogP3 of 1.4 – directly differentiated from the 4-fluorophenyl (XLogP3 1.5) and unsubstituted phenyl (predicted XLogP3 <1.0) analogs. The electron-donating σp of -0.27 for methoxy enables exploration of electronic effects that neither the neutral phenyl nor the electron-withdrawing 4-fluoro substituent can access [1].

Methoxy Oxygen as Directional H-Bond Acceptor

In structure-based drug design campaigns where crystallographic or docking data indicate a protein backbone NH or side-chain hydroxyl within 3.0–3.5 Å of the 7-aryl position, the methoxy oxygen of the target compound offers a strong, geometrically defined hydrogen-bond acceptor. This interaction cannot be recapitulated by the 7-phenyl analog (no acceptor at this vector) and is qualitatively different from the weak, less directional C–F acceptor of the 4-fluoro analog. The target compound is therefore the appropriate procurement choice when this specific polar interaction is a design hypothesis [1].

Building Block for 6-Acyl/Cinnamoyl Derivatization

The established synthetic route to 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids proceeds via fusion of 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes [1]. The target compound, bearing the 4-methoxyphenyl group at position 7, serves as both a synthetic product and a versatile intermediate for further acylation at position 6. Its electron-rich aromatic ring facilitates electrophilic substitution and cross-coupling reactions that are less favorable on the electron-deficient 4-fluorophenyl analog, making it the preferred starting material when downstream diversification at the 7-aryl ring is planned.

Physicochemical Calibration Set for ADME Models

Computational chemists building in silico models for ADME prediction require experimental or high-quality computed property data for structurally related compound sets. The target compound fills a specific cell in the property matrix: XLogP3 = 1.4, HBA = 7, MW = 273.25, TPSA ≈ 91–100 Ų (estimated). When assembled alongside the 7-phenyl (MW 243), 4-fluorophenyl (MW 261, XLogP 1.5), and thiophenyl (MW 249) analogs, this compound enables interpolation of property trends across the 7-aryl series, improving model accuracy for permeability, solubility, and metabolic stability predictions [1].

Application
Selection Property
Validation Focus
Lead-like SAR: 7-aryl substitution
7-Aryl substituent effects on lipophilicity, electronics, H-bonding
Compare XLogP, HBA count, Hammett σ across analog panel
Directional H-bond acceptor in structure-based design
Methoxy oxygen at para position
Crystallographic or docking evidence for H-bond with protein
Building block for 6-acyl/cinnamoyl derivatization
Electron-rich 7-aryl ring for electrophilic or cross-coupling chemistry
Reactivity comparison with 4-fluorophenyl analog under acylation conditions
Physicochemical calibration set for ADME models
Property coverage (XLogP, HBA, MW, TPSA) in 7-aryl series
Experimental logP, solubility, permeability data to refine in silico models
Quote Request

Request a Quote for 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.